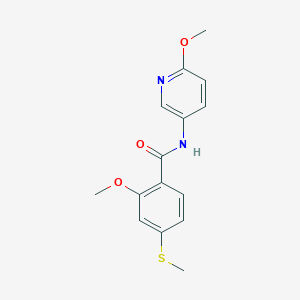![molecular formula C20H17NO5S B496771 N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B496771.png)
N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with the molecular formula C20H17NO5S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced catalytic systems are crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the sulfonamide group.
Benzenesulfonamide: A compound with a similar sulfonamide group but lacking the dibenzofuran core.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of the dibenzofuran core and the benzenesulfonamide group.
Propriétés
Formule moléculaire |
C20H17NO5S |
|---|---|
Poids moléculaire |
383.4g/mol |
Nom IUPAC |
N-dibenzofuran-3-yl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C20H17NO5S/c1-24-14-8-10-18(25-2)20(12-14)27(22,23)21-13-7-9-16-15-5-3-4-6-17(15)26-19(16)11-13/h3-12,21H,1-2H3 |
Clé InChI |
PGCVUWGLMIXHMT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(dimethylamino)sulfonyl]-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496688.png)
![methyl 2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B496691.png)
![N-(3-fluoro-2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496692.png)
![3,4,5-trimethoxy-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496693.png)
![4-methoxy-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496694.png)

![1-(2-Hydroxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B496697.png)
![N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B496701.png)
![N~2~-[2-(2-benzylphenoxy)ethyl]-N~1~-phenylpyrrolidine-1,2-dicarboxamide](/img/structure/B496702.png)
![[2-({2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B496703.png)

![{2-Oxo-2-[(2-phenoxyethyl)amino]ethoxy}acetic acid](/img/structure/B496705.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(3-hydroxynaphthalen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B496707.png)
![1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea](/img/structure/B496709.png)
